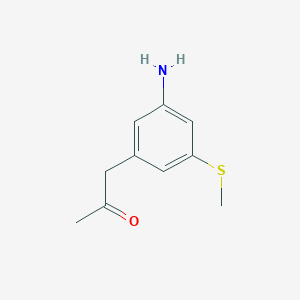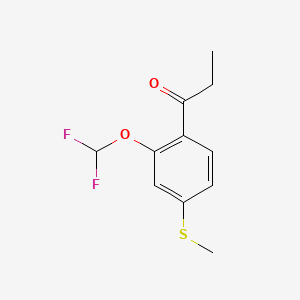
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2O2S. This compound is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)benzene and 4-(methylthio)benzaldehyde.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Steps: The key steps include the formation of an intermediate by reacting 2-(difluoromethoxy)benzene with 4-(methylthio)benzaldehyde, followed by a condensation reaction to form the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, such as enzyme inhibition or receptor activation, leading to its observed effects.
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with the methylthio group at the 3-position instead of the 4-position. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one: Another positional isomer with the methylthio group at the 5-position. The change in position can affect the compound’s properties and applications.
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: This compound has the methylthio group at the 6-position. The differences in the position of functional groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C11H12F2O2S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-9(14)8-5-4-7(16-2)6-10(8)15-11(12)13/h4-6,11H,3H2,1-2H3 |
InChI Key |
ZPOICSQRLVCGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


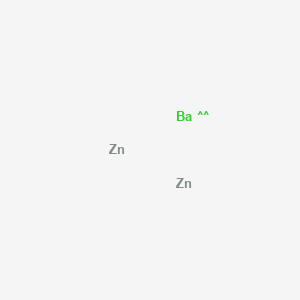
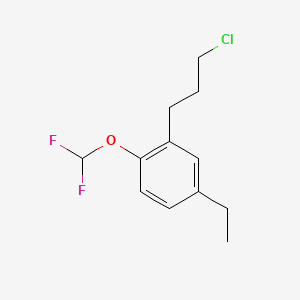
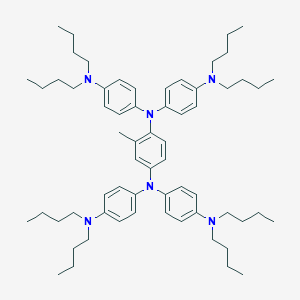
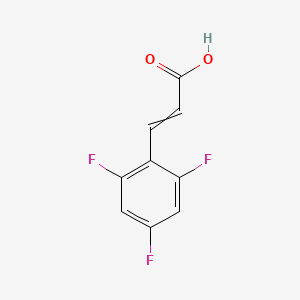
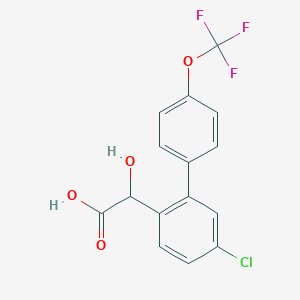
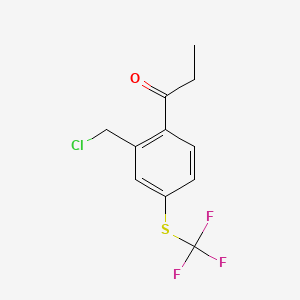
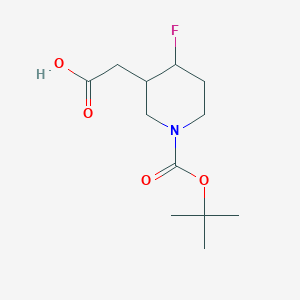
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)

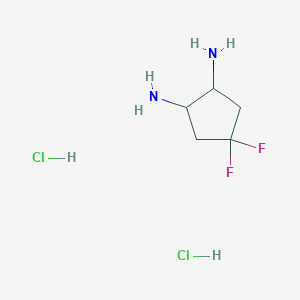

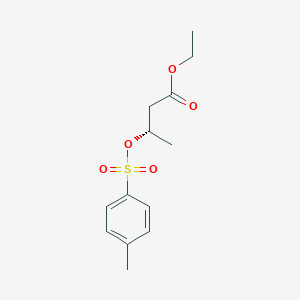
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
